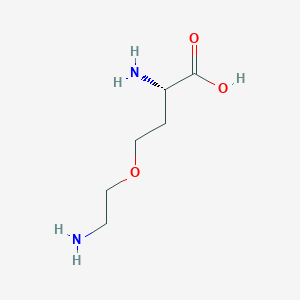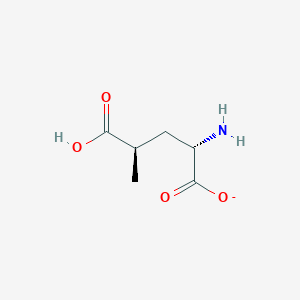
(2S,4R)-2-amino-4-carboxypentanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,4R)-2-amino-4-carboxypentanoate is a non-proteinogenic amino acid that has garnered significant interest in the fields of chemistry and biology. This compound is known for its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-2-amino-4-carboxypentanoate can be achieved through various methods. One common approach involves the use of diastereoselective synthesis, which ensures the production of the desired stereoisomer. For instance, a concise synthesis of (2R,4R)-4-hydroxyproline and (2S,4S)-4-hydroxyproline has been developed using commercially available starting materials with excellent diastereoselectivity . The tightly bound chelation-controlled transition state formed during the 5-exo-tet ring closure reaction is assumed to be the origin of high diastereoselectivity.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Automation and continuous flow processes are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: (2S,4R)-2-amino-4-carboxypentanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the amino and carboxyl groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like MnO2 and reducing agents such as NaBH4. Substitution reactions often involve the use of halogenating agents and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding keto acids, while reduction can yield amino alcohols.
科学研究应用
(2S,4R)-2-amino-4-carboxypentanoate has a wide range of scientific research applications. In chemistry, it is used as a chiral building block for the synthesis of complex molecules. In biology, it serves as a probe for studying protein folding and interactions. In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders. Additionally, this compound is used in the industry for the production of specialized materials and as a catalyst in various chemical reactions .
作用机制
The mechanism of action of (2S,4R)-2-amino-4-carboxypentanoate involves its interaction with specific molecular targets and pathways. This compound can act as an enzyme inhibitor, modulating the activity of enzymes involved in metabolic processes. Its unique stereochemistry allows it to bind selectively to target proteins, influencing their function and stability .
相似化合物的比较
Similar Compounds: Similar compounds to (2S,4R)-2-amino-4-carboxypentanoate include (2S,4S)-2-amino-4-carboxypentanoate and (2R,4R)-2-amino-4-carboxypentanoate. These compounds share similar structural features but differ in their stereochemistry.
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct biological and chemical properties. This stereoisomer exhibits different reactivity and binding affinity compared to its counterparts, making it a valuable compound for various applications .
属性
分子式 |
C6H10NO4- |
|---|---|
分子量 |
160.15 g/mol |
IUPAC 名称 |
(2S,4R)-2-amino-5-hydroxy-4-methyl-5-oxopentanoate |
InChI |
InChI=1S/C6H11NO4/c1-3(5(8)9)2-4(7)6(10)11/h3-4H,2,7H2,1H3,(H,8,9)(H,10,11)/p-1/t3-,4+/m1/s1 |
InChI 键 |
KRKRAOXTGDJWNI-DMTCNVIQSA-M |
手性 SMILES |
C[C@H](C[C@@H](C(=O)[O-])N)C(=O)O |
规范 SMILES |
CC(CC(C(=O)[O-])N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(10S,11R,12S,14S,16R,20R,21R,22S)-16-[(S)-amino(hydroxy)methoxy]-12-hydroxy-20-[(E,2R,3R,7R,8S,9R)-11-[hydroxymethyl(methyl)amino]-2,8-dimethoxy-3,7,9-trimethyl-6-oxoundec-10-enyl]-10,22-dimethoxy-11,14,21-trimethyl-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-18-one](/img/structure/B10777359.png)
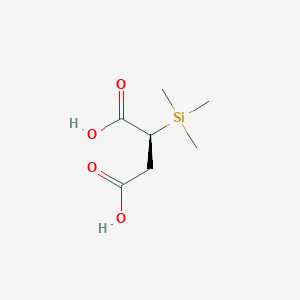
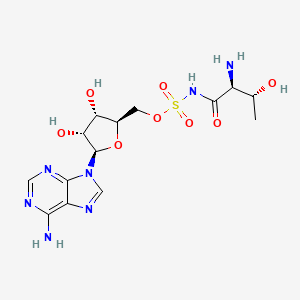
![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[hydroxy-(N-hydroxy-4-iodoanilino)methyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10777373.png)
![5'-O-[N-(L-Tyrosyl)sulfamoyl]adenosine](/img/structure/B10777388.png)
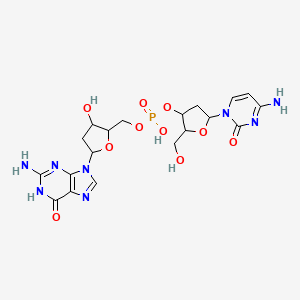
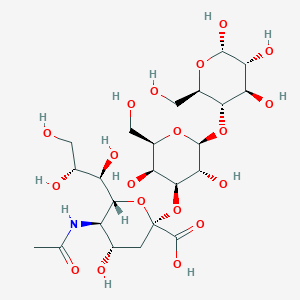
![1-Deoxy-6-O-phosphono-1-[(phosphonomethyl)amino]-L-threo-hexitol](/img/structure/B10777405.png)
![5-(2-{2-[(Tert-butoxy-hydroxy-methyl)-amino]-1-hydroxy-3-phenyl-propylamino}-3-hydroxy-3-pentylamino-propyl)-2-carboxymethoxy-benzoic acid](/img/structure/B10777417.png)
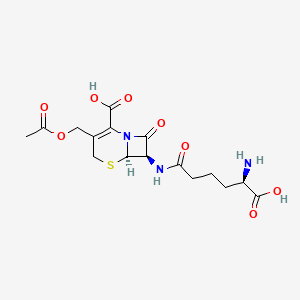
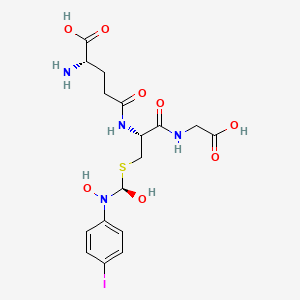

![(10R,11S,12S,14R,16S,20S,21R,22S)-16-[(R)-amino(hydroxy)methoxy]-12-hydroxy-20-[(E,2S,3S,7R,8R,9R)-11-[hydroxymethyl(methyl)amino]-2,8-dimethoxy-3,7,9-trimethyl-6-oxoundec-10-enyl]-10,22-dimethoxy-11,14,21-trimethyl-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-18-one](/img/structure/B10777446.png)
